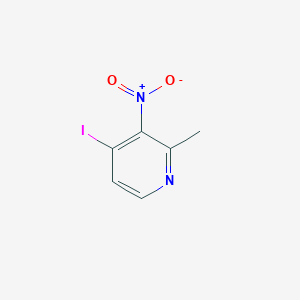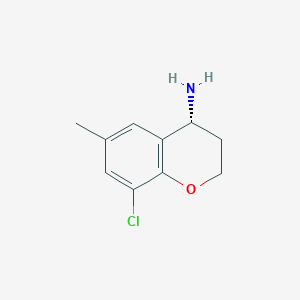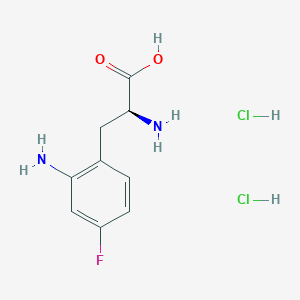
4-Iodo-2-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-methyl-3-nitropyridine is a substituted pyridine compound with the molecular formula C6H5IN2O2 It is characterized by the presence of iodine, methyl, and nitro functional groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-3-nitropyridine typically involves the nitration of 2-methylpyridine followed by iodination. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the 3-position. The resulting 2-methyl-3-nitropyridine is then subjected to iodination using iodine and a suitable oxidizing agent to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the nitro group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the methyl group.
Major Products Formed
Substitution: Products such as 4-azido-2-methyl-3-nitropyridine or 4-thiocyanato-2-methyl-3-nitropyridine.
Reduction: 4-Iodo-2-methyl-3-aminopyridine.
Oxidation: 4-Iodo-2-carboxy-3-nitropyridine.
Scientific Research Applications
4-Iodo-2-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Iodo-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the iodine atom can facilitate binding to target proteins .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-nitropyridine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Methyl-4-nitropyridine N-oxide: Contains an N-oxide group instead of an iodine atom, altering its chemical reactivity.
3-Nitropyridine: Lacks both the methyl and iodine groups, resulting in different chemical properties.
Uniqueness
The iodine atom enhances its utility in nucleophilic substitution reactions, while the nitro group provides opportunities for reduction and further functionalization .
Properties
Molecular Formula |
C6H5IN2O2 |
|---|---|
Molecular Weight |
264.02 g/mol |
IUPAC Name |
4-iodo-2-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H5IN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3 |
InChI Key |
CANYFECRUQNJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,5-Dioxopyrrolidin-1-yl4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoate](/img/structure/B13039344.png)




![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)

![3-(4-[(1R)-1-Amino-2-(methoxycarbonyl)ethyl]phenyl)propanoic acid](/img/structure/B13039373.png)

![Methyl 3-bromo-5-[1-(3-bromo-4-methoxy-5-methoxycarbonyl-phenyl)-4-hydroxy-but-1-enyl]-2-methoxy-benzoate](/img/structure/B13039390.png)
